molecular formula C10H14BrN3 B130742 1-(6-Bromopyridin-2-yl)-4-methylpiperazine CAS No. 153976-27-3

1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Cat. No. B130742
M. Wt: 256.14 g/mol
InChI Key: KEYDJYZYBWRMLD-UHFFFAOYSA-N
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Description

The compound "1-(6-Bromopyridin-2-yl)-4-methylpiperazine" is a chemical that features a bromopyridine moiety linked to a methylpiperazine group. This structure is indicative of a molecule that could potentially serve as a building block in pharmaceutical chemistry, given the presence of the bromine atom which is often used in palladium-catalyzed cross-coupling reactions, and the piperazine ring which is a common feature in drug molecules due to its ability to interact with biological targets.

Synthesis Analysis

The synthesis of related bromopyridine compounds has been demonstrated in the literature. For instance, a synthesis route for a brominated pyridine derivative is described, where a bromination step is crucial to the formation of the desired product. In the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a regioselective bromination is achieved after several steps, including nucleophilic substitution and oxidation, leading to the final product with an overall yield of 67% . Although the exact synthesis of "1-(6-Bromopyridin-2-yl)-4-methylpiperazine" is not detailed, similar methodologies could potentially be applied, with adjustments for the different substituents and positions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of "1-(6-Bromopyridin-2-yl)-4-methylpiperazine" would consist of a pyridine ring substituted with a bromine atom at the 6-position and a methylpiperazine moiety at the 2-position. The presence of the bromine atom suggests that the compound could participate in further chemical transformations, especially in reactions that involve the formation of carbon-carbon or carbon-heteroatom bonds. The methylpiperazine ring is a saturated heterocyclic amine, which is known for its versatility in medicinal chemistry.

Chemical Reactions Analysis

Compounds similar to "1-(6-Bromopyridin-2-yl)-4-methylpiperazine" have been used in nucleophilic substitution reactions. For example, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue . This suggests that the bromopyridine moiety in "1-(6-Bromopyridin-2-yl)-4-methylpiperazine" could similarly undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives with different pharmacological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(6-Bromopyridin-2-yl)-4-methylpiperazine" are not provided, we can infer some general characteristics based on the structure. The bromine atom would likely increase the molecular weight and contribute to the lipophilicity of the compound. The piperazine ring could impart basicity, as well as solubility in polar solvents due to its nitrogen atoms. The overall properties would be influenced by the balance between the lipophilic bromopyridine and the more polar methylpiperazine, affecting the compound's behavior in a biological environment.

Scientific Research Applications

  • Summary of the Application : This compound has been studied for its potential applications in a variety of scientific contexts. For example, it has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been studied for its potential applications in the detection of certain proteins in biological samples, as well as its potential use as a fluorescent dye in cell imaging studies.
  • Results or Outcomes : The compound has been found to possess a variety of biochemical and physiological effects. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been found to possess antioxidant properties, which may be beneficial in certain contexts. Additionally, it has been found to possess fluorescent properties, which may be useful in cell imaging studies.
    • Summary of the Application : This compound could be used in the design of privileged structures in medicinal chemistry .
    • Methods of Application or Experimental Procedures : The compound can be synthesized and its biological activities evaluated against various targets .
    • Results or Outcomes : The compound could potentially exhibit a wide range of pharmacological activities .
    • Summary of the Application : The compound could be used in the synthesis of novel heterocyclic compounds with potential biological activities .
    • Methods of Application or Experimental Procedures : The compound can be used as a building block in the synthesis of novel heterocyclic compounds .
    • Results or Outcomes : The synthesized compounds could potentially exhibit a wide range of biological activities .
    • Summary of the Application : This compound could be used in the synthesis of novel heterocyclic compounds .
    • Methods of Application or Experimental Procedures : The compound can be used as a building block in the synthesis of novel heterocyclic compounds .
    • Results or Outcomes : The synthesized compounds could potentially exhibit a wide range of biological activities .
    • Summary of the Application : This compound could be used in the design of new materials with unique properties .
    • Methods of Application or Experimental Procedures : The compound can be incorporated into various materials during their synthesis .
    • Results or Outcomes : The materials incorporating this compound could exhibit unique properties that could be useful in various applications .

Safety And Hazards

Unfortunately, I couldn’t find specific safety and hazard information for “1-(6-Bromopyridin-2-yl)-4-methylpiperazine”.


properties

IUPAC Name

1-(6-bromopyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYDJYZYBWRMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598587
Record name 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-2-yl)-4-methylpiperazine

CAS RN

153976-27-3
Record name 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JL Bolliger, M Oberholzer… - Advanced Synthesis & …, 2011 - Wiley Online Library
2‐Aminopyridines are key structural cores of bioactive natural products, medicinally important compounds, and organic materials and thus, extremely valuable synthetic targets. The few …
Number of citations: 46 onlinelibrary.wiley.com
R Gerber, M Oberholzer… - Chemistry–A European …, 2012 - Wiley Online Library
Dichloro[bis{1‐(dicyclohexylphosphanyl)piperidine}]palladium [(P{(NC 5 H 10 )(C 6 H 11 ) 2 }) 2 PdCl 2 ] (1) is a highly active and generally applicable CC cross‐coupling catalyst. …
JL Bolliger, CM Frech - Tetrahedron, 2009 - Elsevier
A simple and reliable reaction protocol for the clean, fast, and high-yielding synthesis of various N-arylated amines derived from reactions of aryl halides with various (also sterically …
Number of citations: 68 www.sciencedirect.com
AL Blake - 2010 - scholarworks.gsu.edu
Of the seven existing classes of serotonin receptors, the 5-HT7 receptors (5-HT7Rs) are the most recently discovered. Abundance of 5-HT7 in the central nervous system is suggestive …
Number of citations: 5 scholarworks.gsu.edu

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